Penciclovir Monoacetate-d4 is a deuterated form of penciclovir, an antiviral drug primarily used to treat infections caused by herpes viruses, including herpes simplex virus and varicella-zoster virus. This compound is notable for its enhanced pharmacokinetic properties and its ability to provide a stable isotope for research purposes. Penciclovir itself is a nucleoside analogue that inhibits viral DNA synthesis, making it effective in managing herpes virus infections.
Penciclovir Monoacetate-d4 can be synthesized from the parent compound, penciclovir, through specific chemical modifications. The incorporation of deuterium atoms is often achieved in laboratory settings, allowing researchers to study metabolic pathways and pharmacokinetics with improved precision.
Penciclovir Monoacetate-d4 falls under the category of antiviral agents and is classified as a nucleoside analogue. It is specifically designed to mimic the structure of guanosine, which is crucial for DNA synthesis in viruses.
The synthesis of Penciclovir Monoacetate-d4 typically involves:
Penciclovir Monoacetate-d4 maintains the core structure of penciclovir, which includes a purine-like base attached to a sugar moiety. The key features include:
Penciclovir Monoacetate-d4 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
Penciclovir Monoacetate-d4 exerts its antiviral effects through several mechanisms:
Penciclovir Monoacetate-d4 serves multiple purposes in scientific research:
Penciclovir Monoacetate-d4 belongs to the acyloxymethyl ester prodrug category of the synthetic acyclic guanine nucleoside analog penciclovir. Its molecular structure features deuterium substitution at four hydrogen positions within the penciclovir moiety, combined with an acetyl group esterification at the primary hydroxyl position. The precise molecular formula is C12H13D4N5O4, with a molecular weight of 299.319 g/mol [1].
The structural configuration comprises three key components:
Table 1: Structural Characteristics of Penciclovir Monoacetate-d4 and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Penciclovir Monoacetate-d4 | C12H13D4N5O4 | 299.319 | Deuterated alkyl chain, acetyl ester |
Penciclovir-d4 | C10H11D4N5O3 | 257.28 | Deuterated alkyl chain, free hydroxyl groups |
Penciclovir Monoacetate | C12H17N5O4 | 295.29 | Protonated alkyl chain, acetyl ester |
Penciclovir | C10H15N5O3 | 253.26 | Standard antiviral scaffold |
The deuterium atoms are specifically incorporated at the C3' and C4' positions of the hydroxymethylbutyl side chain, replacing protium atoms while maintaining the spatial orientation and stereochemical properties of the parent molecule. This strategic deuteration minimally affects receptor binding but significantly alters spectroscopic and metabolic properties [5] [9].
Deuterium incorporation in pharmaceutical compounds serves multiple sophisticated research applications, with Penciclovir Monoacetate-d4 demonstrating three principal utilities:
Quantitative Mass Spectrometry: The +4 mass shift creates a distinct isotopic signature that enables precise discrimination from endogenous compounds. This allows the compound to function as an internal standard in LC-MS/MS assays, improving the accuracy of penciclovir quantification in biological matrices by compensating for ionization variability and matrix effects [5]. Research demonstrates that deuterated internal standards reduce analytical variability from >15% to <5% in pharmacokinetic studies [9].
Metabolic Pathway Elucidation: The kinetic isotope effect (KIE) arising from deuterium substitution can attenuate metabolic degradation rates at specific molecular positions. When the C-D bond cleavage is rate-limiting in a metabolic reaction, significant deuterium isotope effects (typically 2-7 fold reduction) can be observed. This property allows researchers to identify rate-determining steps in penciclovir's metabolism and locate vulnerable molecular positions for stabilization efforts [9].
Drug Distribution Tracking: The unique mass signature enables unambiguous tracking of penciclovir distribution in in vitro and in vivo systems using mass spectrometry imaging techniques. This application provides spatial resolution data on compound penetration into target tissues like herpes-infected epithelial cells, where penciclovir triphosphate demonstrates an extended intracellular half-life (10-20 hours) compared to acyclovir derivatives [7] [9].
Table 2: Research Applications of Deuterated Penciclovir Analogs
Application Domain | Experimental Model | Key Advantage | Reference Technique |
---|---|---|---|
Bioanalytical Quantification | Plasma/urine samples | Eliminates matrix effects, improves accuracy | LC-MS/MS |
Metabolic Stability Studies | Hepatic microsomes | Identifies metabolic soft spots | Metabolic profiling |
Tissue Distribution Studies | Animal models | Avoids antibody cross-reactivity | MALDI Imaging Mass Spectrometry |
Enzyme Kinetics | Recombinant viral thymidine kinase | Measures isotope effects on phosphorylation rates | Radiometric assays |
The development of deuterated penciclovir analogs represents a convergence of antiviral pharmacology and isotopic chemistry advancements:
1989: Discovery of famciclovir (the oral prodrug of penciclovir) created the foundation for penciclovir prodrug chemistry. Famciclovir's diacetyl structure demonstrated the utility of esterification in enhancing bioavailability of nucleoside analogs [4].
Mid-1990s: First-generation penciclovir synthesis established the core guanine derivative with a hydroxymethylbutyl side chain. The original synthetic route involved alkylation of 2-amino-6-chloropurine followed by hydrolysis and hydroxyl protection/deprotection sequences [7].
2000s: Advances in regioselective deuteration techniques enabled targeted deuterium incorporation. The synthesis of penciclovir-d4 employed metal-catalyzed hydrogen-deuterium exchange using deuterium gas in the presence of platinum catalysts at the alkene precursor stage. This method achieved >98% deuterium incorporation at C3' and C4' positions [9].
2010s: Development of Penciclovir Monoacetate-d4 combined deuteration with selective esterification. The synthetic pathway involves:
Table 3: Historical Synthesis Milestones for Deuterated Penciclovir Analogs
Year | Development | Significance | Key Researchers |
---|---|---|---|
1995 | Famciclovir approval | Established oral bioavailability pathway | Boon et al. |
2005 | Penciclovir-d4 synthesis | Enabled mass spectrometric quantification methods | MedChemExpress |
2010 | Metabolic studies with deuterated analogs | Demonstrated altered pharmacokinetic profiles | Tsujimura et al. |
2015 | Penciclovir Monoacetate-d4 production | Combined deuteration with prodrug engineering | LGC Standards |
The primary synthetic challenge involves managing the deuterium kinetic isotope effect during esterification, which can reduce reaction rates by up to 50% compared to protonated analogs. Modern synthetic approaches employ phase-transfer catalysts and microwave-assisted synthesis to overcome this limitation, achieving reaction yields exceeding 85% [6]. Current research focuses on continuous-flow synthesis to enhance production efficiency of deuterated pharmaceutical standards.
Concluding Remarks
Penciclovir Monoacetate-d4 exemplifies the strategic application of deuterium labeling in modern pharmaceutical research. Its well-defined chemical structure serves as an essential reference standard in analytical chemistry, while enabling sophisticated investigations into antiviral drug metabolism and distribution. The compound's development history illustrates the progressive refinement of synthetic approaches for isotopically labeled biomolecules, from early deuteration methods to contemporary regioselective techniques. As analytical methodologies continue advancing toward greater sensitivity, the importance of such deuterated internal standards will further increase, particularly in studies requiring precise quantification of antiviral compounds in complex biological matrices.
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: